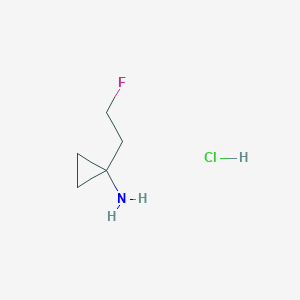

1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride

CAS No.: 2413898-14-1

Cat. No.: VC4803412

Molecular Formula: C5H11ClFN

Molecular Weight: 139.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413898-14-1 |

|---|---|

| Molecular Formula | C5H11ClFN |

| Molecular Weight | 139.6 |

| IUPAC Name | 1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H |

| Standard InChI Key | QOSCYLKLGPHMNI-UHFFFAOYSA-N |

| SMILES | C1CC1(CCF)N.Cl |

Introduction

Structural and Molecular Characteristics

The compound features a cyclopropane ring fused to a primary amine group and a 2-fluoroethyl substituent. Key structural attributes include:

Molecular Geometry

-

Cyclopropane ring: A three-membered carbon ring with bond angles of 60°, introducing significant ring strain and reactivity .

-

Fluoroethyl group: A -CH₂CH₂F moiety that enhances electronegativity and influences intermolecular interactions .

-

Hydrochloride salt: Improves aqueous solubility and crystallinity compared to the free base .

Table 1: Structural identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-fluoroethyl)cyclopropan-1-amine; hydrochloride | |

| SMILES | C1CC1(CCF)N.Cl | |

| InChI Key | AAEPOLFKASJFNF-UHFFFAOYSA-N | |

| Molecular Formula | C₅H₁₁ClFN |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves nucleophilic substitution or cyclopropanation strategies:

-

Nucleophilic Substitution:

-

Cyclopropanation:

Table 2: Representative reaction conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Trimethylsulfoxonium iodide, DMSO, 40°C | 65–75% |

| Amine hydrochloridation | HCl gas, diethyl ether, 0°C | >90% |

Physicochemical Properties

Spectroscopic Data

Industrial and Research Applications

Medicinal Chemistry

-

Drug Discovery: Serves as a building block for fluorinated scaffolds in kinase inhibitors and antiviral agents .

-

PET Tracers: Fluorine-18 labeled derivatives are explored for imaging applications .

Material Science

| Vendor | Purity | Price (1g) |

|---|---|---|

| Enamine | 95% | €472 |

| Sigma-Aldrich | 97% | €532 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume